5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride
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Overview
Description
5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions to form the desired product. One common method involves the use of a spirocyclic ketone, such as 5-oxaspiro[3.4]octan-1-one, which is reacted with methanamine in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.4]octan-1-ylmethanamine;hydrochloride
- 5-Oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride
- 1-Oxaspiro[2.5]octan-4-one
Uniqueness
5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-7-2-4-8(7)3-1-5-10-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOPOGHEUZXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC2CN)OC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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